Cas no 935-44-4 (1-Phenylcyclopropanecarbonitrile)

1-Phenylcyclopropanecarbonitrile structure
935-44-4 structure
Product Name:1-Phenylcyclopropanecarbonitrile
CAS-Nr.:935-44-4
MF:C10H9N
MW:143.185162305832
MDL:MFCD00001270
CID:806955
PubChem ID:354333356
Update Time:2024-01-23

1-Phenylcyclopropanecarbonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Phenyl-1-cyclopropanecarbonitrile
    • 1-Phenylcyclopropanecarbonitrile
    • 1-Phenyl-1-cyclopentanecarbonitrile
    • 1-phenylcyclopropane-1-carbonitrile
    • Cyclopropanecarbonitrile,1-phenyl-
    • 1-Cyano-1-phenylcyclopropane
    • 1-Phenylcyclopropyl Cyanide
    • Cyclopropanecarbonitrile, 1-phenyl-
    • 1-Phenyl-cyclopropanecarbonitrile
    • ZHFURHRJUWYDKG-UHFFFAOYSA-N
    • NSC126430
    • phenylcyclopropanenitrile
    • 1-Phenylcyclopropanenitrile
    • phenylcyclopropanecarbonitrile
    • AMBZ0430
    • 1-phenylcyclopropane
    • 1-Phenylcyclopropanecarbonitrile (ACI)
    • NSC 126430
    • FT-0608222
    • Q-103442
    • P2323
    • AKOS003381939
    • DTXSID80239452
    • SCHEMBL432561
    • 1-phenylcyclopropane carbonitrile
    • AM20041424
    • NSC-126430
    • EN300-67605
    • SY001025
    • EINECS 213-304-5
    • CS-0038250
    • 935-44-4
    • TS-01866
    • UNII-AE4DYL9333
    • MFCD00001270
    • Phenyl-1-cyclopropanecarbonitrile
    • AE4DYL9333
    • NS00022884
    • MDL: MFCD00001270
    • Inchi: 1S/C10H9N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2
    • InChI-Schlüssel: ZHFURHRJUWYDKG-UHFFFAOYSA-N
    • Lächelt: N#CC1(C2C=CC=CC=2)CC1

Berechnete Eigenschaften

  • Genaue Masse: 143.07300
  • Monoisotopenmasse: 143.073499291g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 188
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 23.8
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 1.9

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.00
  • Siedepunkt: 253°C(lit.)
  • Flammpunkt: 113 ºC
  • Brechungsindex: 1.539
  • PSA: 23.79000
  • LogP: 2.24178
  • Löslichkeit: Nicht bestimmt

1-Phenylcyclopropanecarbonitrile Sicherheitsinformationen

1-Phenylcyclopropanecarbonitrile Zolldaten

  • HS-CODE:2926909090
  • Zolldaten:

    China Zollkodex:

    2926909090

    Übersicht:

    299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

1-Phenylcyclopropanecarbonitrile Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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1-phenylcyclopropane-1-carbonitrile
935-44-4 95
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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91.0CNY 2021-07-15
Fluorochem
068003-1g
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£10.00 2022-03-01
Fluorochem
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£27.00 2022-03-01
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£43.00 2022-03-01
Fluorochem
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935-44-4 97%
25g
£98.00 2022-03-01
TRC
P336620-10mg
1-Phenylcyclopropanecarbonitrile
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10mg
$ 50.00 2022-06-03
TRC
P336620-50mg
1-Phenylcyclopropanecarbonitrile
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$ 65.00 2022-06-03
TRC
P336620-100mg
1-Phenylcyclopropanecarbonitrile
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$ 80.00 2022-06-03

1-Phenylcyclopropanecarbonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Polyethylene glycol ;  50 °C; 50 °C → 126 °C; 5 h, 126 °C
Referenz
Cyclopropanation of substituted phenylacetonitrile or phenyl acetate
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ;  4 h, 0 °C → 120 °C
Referenz
Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Benzenesulfonamide, N-cyano-N-(4-fluorophenyl)-2-nitro- Catalysts: Iron chloride (FeCl3) Solvents: Toluene ;  24 h, 110 °C
Referenz
Fe-Catalyzed Direct Synthesis of Nitriles from Carboxylic Acids with Electron-Deficient N-Cyano-N-aryl-arylsulfonamide
Zhang, Guodong ; Zhang, Chengyu; Tian, Ye; Chen, Feng, Organic Letters, 2023, 25(6), 917-922

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hexamethylphosphoramide ,  Ethanamine, N-ethyl-, lithium salt
Referenz
Addition and substitution reactions of nitrile-stabilized carbanions
Arseniyadis, Simeon; Kyler, Keith S.; Watt, David S., Organic Reactions (Hoboken, 1984, 31,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  2 h, 50 °C
Referenz
Preparation of boronic acid compound for the treatment of proteasome-borne disease
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water
Referenz
Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions
Fedorynski, Michal; Jonczyk, Andrzej, Organic Preparations and Procedures International, 1995, 27(3), 355-9

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Referenz
Preparation of allylhydrazine and hydroxylamine derivatives as inhibitors of semicarbazide-sensitive amine oxidase (SSAO) and vascular adhesion protein 1 (VAP-1)
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 40 min, 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Water ;  0 °C
Referenz
From Isocyanides to Iminonitriles via Silver-mediated Sequential Insertion of C(sp3)-H Bond
Chi, Huiwen; Li, Hao ; Liu, Bingxin; Ye, Rongxuan; Wang, Haoyang ; et al, iScience, 2019, 21, 650-663

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 30 min, rt
1.2 rt; 3 h, rt
1.3 Reagents: Water
Referenz
Preparation of 2-oximino-2'-[[[[[ (hetero)arylcyclopropyl]ethylidene]nitrilo]oxy]methyl]benzeneacetates as fungicides and insecticides
, European Patent Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Referenz
N-Methyl-N-[trans-2-(1-pyrrolidinyl)cyclohexyl]-1-phenylcyclopropanecarboxylic amides. Analogs of U50488 with much reduced opiate affinity and loss of κ-selectivity
Cheng, C. Y.; Lu, H. Y.; Lee, F. M., European Journal of Medicinal Chemistry, 1991, 26(2), 125-8

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  50 °C; 30 min, 50 °C
Referenz
Phase transfer alkylation of arylacetonitriles revisited
Barbasiewicz, Michal; Marciniak, Karolina; Fedorynski, Michal, Tetrahedron Letters, 2006, 47(23), 3871-3874

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  15 min, rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ;  12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles
Shuai, Bin; Fang, Ping; Mei, Tian-Sheng, Synlett, 2021, 32(16), 1637-1641

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: Cyclopentyl methyl ether ;  < 27 °C; 20 min, 23 °C; 1 h, 25 °C → 80 °C; 80 °C → 23 °C
1.2 Reagents: Methanol
Referenz
Highly Diastereoselective α-Arylation of Cyclic Nitriles
Dalziel, Michael E. ; Chen, Penghao; Carrera, Diane E.; Zhang, Haiming ; Gosselin, Francis, Organic Letters, 2017, 19(13), 3446-3449

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  50 °C; 1 h, 50 °C
Referenz
N-Oxazolidinylmethyl thiophenecarboxamide derivatives as antithrombotic agents and their preparation and use for the treatment of diseases
, India, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: N-Cyano-4-methyl-N-phenylbenzenesulfonamide Catalysts: Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ;  24 h, 100 °C
Referenz
Iron-Catalyzed Deoxynitrogenation of Carboxylic Acids with Cyanamides to Access Nitriles
Li, Mengsheng; Zhang, Jing, Chemistry - A European Journal, 2023, 29(31),

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Silver hexafluoroantimonate Solvents: Toluene ;  48 h, 120 °C
Referenz
Silver-Catalyzed Synthesis of Nitriles from Carboxylic Acids and Cyanamides
Li, Mingsheng; Zi, Lingjian; Chen, Xinqaing; Zhang, Jing, Synlett, 2023, 34(15), 1824-1828

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C
1.2 Solvents: Dimethylformamide ;  24 h, rt
Referenz
Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl Amide
Wong, Ying-Chieh; Ke, Zhihai; Yeung, Ying-Yeung, Organic Letters, 2015, 17(20), 4944-4947

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Referenz
Preparation of phenylallyl compounds as inhibitors of semicarbazide-sensitive amine oxidase and VAP-1 mediated adhesion
, World Intellectual Property Organization, , ,

1-Phenylcyclopropanecarbonitrile Raw materials

1-Phenylcyclopropanecarbonitrile Preparation Products

1-Phenylcyclopropanecarbonitrile Lieferanten

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(CAS:935-44-4)1-Phenylcyclopropanecarbonitrile
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Preis ($):249.0
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Amadis Chemical Company Limited
(CAS:935-44-4)1-Phenylcyclopropanecarbonitrile
A859745
Reinheit:99%
Menge:100g
Preis ($):249.0
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